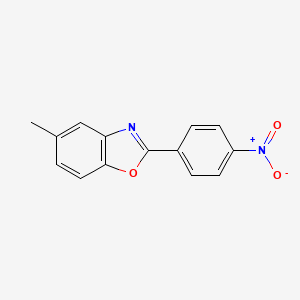

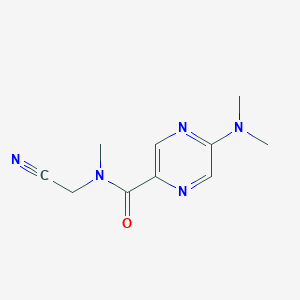

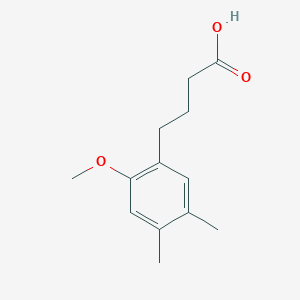

![molecular formula C18H13FN4OS B2796790 6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852134-38-4](/img/structure/B2796790.png)

6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been studied for their antiproliferative activities .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives were synthesized and tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types .Aplicaciones Científicas De Investigación

Antiproliferative Activity

This compound has been found to have broad-spectrum antiproliferative activity . It has been tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types . The compound showed superior potencies than Sorafenib, a standard drug, against different cancer cell lines .

Anticancer Activity

The compound has shown significant anticancer activity. For instance, it was more potent than Sorafenib against UO-31 renal cancer cell line and MCF7 breast cancer cell line . It also showed higher potency than Sorafenib against OVCAR-3 ovarian cancer cell line and DU-145 prostate cancel cell line .

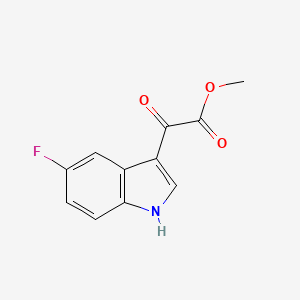

Biological Potential of Indole Derivatives

The compound, being an indole derivative, possesses various biological activities . Indole derivatives have been found to have antiviral, anti-inflammatory, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Drug Metabolism and Pharmacokinetics (DMPK) Properties

The compound has been studied for its excellent potency and drug metabolism and pharmacokinetics (DMPK) properties .

Radiosynthesis and Evaluation

The compound has been synthesized and labeled with fluorine-18 (18F), to develop a positron emission .

Anti-inflammatory and Analgesic Activity

As a thiazole derivative, the compound has been observed to have greater anti-inflammatory and analgesic activity .

Mecanismo De Acción

Target of Action

The primary target of this compound is related to antimycobacterial activity . The compound is designed and synthesized as a potential agent against Mycobacterium tuberculosis (Mtb) . .

Mode of Action

It is suggested that the compound interacts with its target in mtb to exert its antimycobacterial effects

Biochemical Pathways

Given the compound’s antimycobacterial activity, it can be inferred that it likely interferes with essential biochemical pathways in mtb

Pharmacokinetics

The compound was designed and synthesized using in silico admet prediction , suggesting that its pharmacokinetic properties were considered during its development.

Result of Action

The compound exhibits dose-dependent antiproliferative effects . It has been shown to have significant activity against different cancer cell lines . .

Propiedades

IUPAC Name |

6-(4-fluorophenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4OS/c1-11-16(17(24)21-14-6-8-20-9-7-14)25-18-22-15(10-23(11)18)12-2-4-13(19)5-3-12/h2-10H,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJYFYDSBMWQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Cyano-5-(2-fluorosulfonyloxy-5-methoxybenzoyl)-2-oxopyridin-1-yl]-1,3-thiazole](/img/structure/B2796708.png)

![2-Ethyl-5-(morpholino(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796713.png)

![Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2796722.png)